N'-(2-chloroacetyl)-2-methylpropanehydrazide
Description
N'-(2-Chloroacetyl)-2-methylpropanehydrazide is a hydrazide derivative characterized by a 2-methylpropane backbone linked to a chloroacetyl group via a hydrazide bond. Hydrazide derivatives are frequently explored in medicinal and organic chemistry for their bioactivity, including enzyme inhibition and antimicrobial effects, owing to their ability to form stable complexes and participate in hydrogen bonding .
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-methylpropanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-4(2)6(11)9-8-5(10)3-7/h4H,3H2,1-2H3,(H,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZUOFFJEYIQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-methylpropanehydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-methylpropanehydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroacetyl chloride+2-methylpropanehydrazide→N’-(2-chloroacetyl)-2-methylpropanehydrazide
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with moisture or oxygen. The reaction temperature is maintained at a moderate level, typically around 0-5°C, to control the rate of reaction and minimize the formation of by-products .
Industrial Production Methods
In an industrial setting, the production of N’-(2-chloroacetyl)-2-methylpropanehydrazide can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-2-methylpropanehydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Condensation Reactions: Carbonyl compounds such as aldehydes and ketones are used as reactants. The reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Condensation Reactions: Formation of hydrazones or hydrazides.
Oxidation and Reduction Reactions: Formation of oxides or amines.
Scientific Research Applications
N’-(2-chloroacetyl)-2-methylpropanehydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes .
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-2-methylpropanehydrazide involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects. The hydrazide moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing its activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
| Compound Name | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| N'-(2-Chloroacetyl)-2-cyanoacetohydrazide | Cyano group at β-position | C₅H₆ClN₃O₂ | 175.57 | Cyano vs. 2-methylpropane substituent |
| N'-(2-Chloroacetyl)-2-methoxyacetohydrazide | Methoxy group at β-position | C₅H₉ClN₂O₃ | 180.59 | Methoxy vs. methylpropane substituent |
| 2-(5-Bromothiophen-2-yl)-2-methylpropanehydrazide | Bromothiophene ring at β-position | C₈H₁₀BrN₂OS | 260.15 | Bromothiophene vs. chloroacetyl group |
| N'-[(E)-(2-Chlorophenyl)methylidene]-2-hydroxypropanehydrazide | Chlorophenylidene and hydroxy groups | C₁₀H₁₁ClN₂O₂ | 226.66 | Aromatic Schiff base vs. linear hydrazide |
- Cyanoacetohydrazide (C₅H₆ClN₃O₂): The cyano group enhances polarity and hydrogen-bonding capacity compared to the hydrophobic 2-methylpropane group in the target compound .
- Methoxyacetohydrazide (C₅H₉ClN₂O₃) : The methoxy group increases solubility in polar solvents, contrasting with the steric bulk of the 2-methylpropane moiety .
- Bromothiophene derivative : Incorporation of a heteroaromatic ring may enhance π-π stacking interactions in biological targets, unlike the aliphatic chloroacetyl group .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Analogues
- The cyanoacetohydrazide exhibits a high melting point (135°C) due to strong intermolecular hydrogen bonding from the cyano and carbonyl groups .
- The furan-containing derivative (C₁₇H₁₉ClN₂O₄) shows moderate aqueous solubility (37.7 µg/mL), suggesting that bulky substituents like 2-methylpropane may reduce solubility .
Biological Activity
N'-(2-chloroacetyl)-2-methylpropanehydrazide is a hydrazide derivative that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is characterized by its unique structural features, which contribute to its biological efficacy.
- Chemical Formula : C6H11ClN2O2
- Molecular Weight : 178.62 g/mol
- CAS Number : 1925-73-1
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
| Pseudomonas aeruginosa | 50 |
These results indicate that the compound is particularly effective against Bacillus subtilis, with an MIC of just 8 μg/mL, suggesting its potential as a therapeutic agent in treating infections caused by this bacterium .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Case Study: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to activate apoptotic pathways, leading to increased cell death in treated cells compared to controls .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its molecular structure. The presence of the chloroacetyl group is believed to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets, thus amplifying its antimicrobial and anticancer effects.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-methylpropanehydrazide with chloroacetyl chloride under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm the structure of the synthesized compound.
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Studies are focusing on:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with target cells.
- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
- Formulation Development : Creating effective delivery systems for clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
